

# Overcoming low bioavailability of Quercetin-3'-glucoside in animal studies

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Quercetin-3'-glucoside

Cat. No.: B12386778

[Get Quote](#)

<Technical Support Center: **Quercetin-3'-glucoside (Q3G) Bioavailability**>

## Introduction for Senior Application Scientists

Quercetin, a potent flavonoid, holds immense therapeutic promise. However, its clinical translation is frequently hampered by poor bioavailability, a challenge you are likely facing in your animal studies. In its common glycosidic form, **Quercetin-3'-glucoside (Q3G)**, absorption is a complex, multi-step process that is often inefficient. This guide is designed to provide you, the researcher, with a comprehensive technical resource. We will dissect the underlying mechanisms of Q3G's low bioavailability and provide actionable, evidence-based strategies and protocols to overcome these hurdles. Our goal is to empower you to optimize your experimental design, achieve reliable *in vivo* outcomes, and accelerate your research and development efforts.

## Part 1: Troubleshooting Guide

This section addresses common problems encountered during *in vivo* studies with Q3G, providing explanations and actionable solutions.

### Q1: Why am I observing unexpectedly low or undetectable plasma concentrations of Quercetin-3'-

# glucoside (Q3G) in my rodent models after oral administration?

Core Issue: Low plasma levels of Q3G after oral dosing are a frequent and expected challenge, primarily due to its metabolic pathway. The parent glycoside, Q3G, is generally not absorbed intact. Instead, its bioavailability is contingent on a series of transformations within the gastrointestinal tract.

Detailed Mechanistic Breakdown:

- Initial Hydrolysis is Rate-Limiting: The primary route for the absorption of quercetin from Q3G involves the enzymatic cleavage of the glucose moiety. This hydrolysis is predominantly carried out by lactase-phlorizin hydrolase (LPH), an enzyme located at the brush border of the small intestine.[1][2][3][4] The efficiency of this enzymatic conversion directly impacts the amount of quercetin aglycone available for absorption.
- Aglycone Absorption & Metabolism: Once the quercetin aglycone is released, its lipophilic nature allows it to be absorbed by enterocytes via passive diffusion.[4] However, it then undergoes extensive first-pass metabolism within these intestinal cells and subsequently in the liver.[5][6] This results in the formation of various metabolites, primarily glucuronidated and sulfated conjugates.[6][7]
- Efflux Back into the Lumen: A portion of the absorbed quercetin and its metabolites can be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein, further reducing net absorption.[8]

Troubleshooting Workflow:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low Q3G plasma levels.

Actionable Solutions:

- Quantify Metabolites, Not Just the Parent Compound: Your primary analytical focus in plasma should be on quercetin conjugates (glucuronides and sulfates), as these are the major circulating forms.[6][7] The parent aglycone is often undetectable.[6]
- Consider Nanoformulation Strategies: To bypass the issues of poor solubility and permeability of the quercetin aglycone, encapsulating Q3G or quercetin in nanocarriers is a highly effective strategy.[5][9][10] This is discussed in detail in the FAQ section.
- Co-administration with Bioenhancers: Certain compounds can improve quercetin's bioavailability. For instance, piperine has been shown to inhibit the UDP-glucuronosyltransferase (UGT) enzyme, which is responsible for glucuronidation, thereby increasing the plasma concentration of quercetin.[11][12]

## **Q2: My *in vivo* results are highly variable between individual animals, even within the same treatment group. What could be the cause?**

Core Issue: High inter-individual variability is a known characteristic of quercetin pharmacokinetics.[4][13] This variability stems from several physiological factors that can differ significantly between animals.

### Detailed Mechanistic Breakdown:

- Gut Microbiota Differences: The composition of the gut microbiome plays a crucial role in the metabolism of flavonoids.[14][15] Different bacterial strains, such as *Bacteroides fragilis* and *Eubacterium ramulus*, are responsible for the transformation of quercetin into various metabolites.[14][16] Variations in the gut microbial composition between animals will lead to different metabolic profiles and, consequently, different absorption rates.
- Genetic Polymorphisms in Metabolic Enzymes: The expression and activity of metabolic enzymes like UGTs and sulfotransferases (SULTs), as well as efflux transporters, can vary between individual animals, leading to differences in the rate and extent of quercetin metabolism and transport.[6]
- Food Matrix Effects: The presence and composition of food in the gut can significantly impact Q3G bioavailability. Dietary fats, for example, can enhance the absorption of the lipophilic

quercetin aglycone.[13][17] If animals are not fasted uniformly, or if the diet composition is not strictly controlled, this can introduce variability.

#### Actionable Solutions:

- Standardize and Report Gut Microbiome Status: While challenging, acknowledging the role of the gut microbiota is crucial. Consider co-housing animals to normalize their gut flora to some extent. For rigorous studies, analyzing the fecal microbiome of a subset of animals can provide valuable context for the pharmacokinetic data.
- Strictly Control Feeding and Dosing Times: Implement a consistent fasting period (e.g., 12 hours) before oral administration of Q3G to minimize food matrix effects.[18] Ensure that the diet composition is identical for all animals throughout the study.
- Increase Sample Size: To obtain statistically significant data in the face of high inter-individual variability, a larger number of animals per group may be necessary compared to studies with compounds that have more predictable pharmacokinetics.

## Part 2: Frequently Asked Questions (FAQs)

### Q3: What are the most effective strategies to significantly enhance the bioavailability of Quercetin-3'-glucoside (Q3G)?

There are several validated strategies, often used in combination, to overcome the inherent bioavailability challenges of Q3G. These can be broadly categorized into formulation-based approaches and co-administration strategies.

#### 1. Formulation-Based Strategies: Nanoformulations

Nanoformulations are a leading strategy to improve the oral bioavailability of poorly soluble compounds like quercetin.[5][9][10][19][20] By encapsulating the active compound in nanocarriers, these systems can:

- Enhance Solubility and Dissolution Rate: Increasing the surface area and providing an amorphous form of the compound.[5]

- Protect from Degradation: Shielding the compound from the harsh environment of the GI tract.
- Facilitate Transport Across the Intestinal Epithelium: Nanoparticles can be taken up by enterocytes through various mechanisms, bypassing traditional absorption pathways.[\[21\]](#)

Comparison of Common Nanoformulation Strategies:

| Formulation Type                                                        | Mechanism of Bioavailability Enhancement                                                                                                                                                | Reported Fold-Increase in Bioavailability (vs. Aglycone)              | Key Considerations                                                                                       |
|-------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Phytosomes/Liposomes                                                    | Combines quercetin with phospholipids, forming a lipid-compatible complex that improves absorption across the intestinal membrane.<br><a href="#">[12]</a>                              | ~20-fold <a href="#">[17][22]</a>                                     | Commercially available options exist (e.g., QuerceFit®). Scalable and well-studied. <a href="#">[12]</a> |
| Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) | Encapsulates quercetin within a solid lipid core, offering controlled release and improved stability. <a href="#">[5][10]</a>                                                           | Varies significantly with formulation.                                | Good for sustained release applications.<br><a href="#">[5]</a>                                          |
| Polymer-based Nanoparticles/Micelles                                    | Utilizes natural or synthetic polymers to encapsulate quercetin, improving its ADMET profile (Absorption, Distribution, Metabolism, Excretion, and Toxicology). <a href="#">[5][10]</a> | Varies; dependent on polymer and formulation specifics.               | Highly tunable properties for targeted delivery. <a href="#">[5]</a>                                     |
| Cyclodextrin Inclusion Complexes                                        | Forms a complex where the hydrophobic quercetin molecule is encapsulated within the hydrophilic cyclodextrin,                                                                           | ~10.8-fold (for Q3G- $\gamma$ -cyclodextrin) <a href="#">[17][22]</a> | Effective for improving solubility. <a href="#">[23]</a>                                                 |

enhancing water  
solubility.

---

## 2. Chemical Modification & Co-administration Strategies

- Enzymatic Modification: Modifying the glycoside structure can enhance bioavailability. For example, enzymatically modified isoquercitrin (EMIQ), which has additional glucose moieties, has shown significantly higher bioavailability than Q3G in rats.[24]
- Co-administration with Absorption Enhancers:
  - Piperine: An alkaloid from black pepper that inhibits UGT enzymes and P-glycoprotein, reducing first-pass metabolism and efflux of quercetin.[11][12]
  - Dietary Fats and Fiber: The inclusion of fats or certain fibers in the formulation or diet can increase the absorption of quercetin.[13][17][22]

## **Q4: What is the primary absorption pathway for Q3G, and how does it differ from quercetin aglycone?**

Understanding the distinct absorption pathways is critical for experimental design and data interpretation.



[Click to download full resolution via product page](#)

Caption: Absorption pathways of Q3G vs. Quercetin Aglycone.

- **Quercetin-3'-glucoside (Q3G) Pathway:** The predominant pathway for Q3G absorption begins with hydrolysis at the brush border membrane by the enzyme lactase-phlorizin

hydrolase (LPH), which cleaves the glucose molecule to release the quercetin aglycone.[\[1\]](#) [\[3\]](#)[\[25\]](#) The newly formed, more lipophilic aglycone is then absorbed. A minor pathway may involve the transport of the intact glycoside into the enterocyte via the sodium-dependent glucose transporter 1 (SGLT1), followed by intracellular hydrolysis.[\[2\]](#)[\[23\]](#)[\[26\]](#) However, Q3G is not a good substrate for the intracellular cytosolic beta-glucosidase.[\[2\]](#)

- Quercetin Aglycone Pathway: When administered directly (e.g., in a supplement or a specific formulation), the aglycone does not require the initial hydrolysis step. It can be directly absorbed via passive diffusion across the enterocyte membrane.[\[4\]](#) However, its very low aqueous solubility is a major limiting factor for this pathway.[\[27\]](#)

This is why, paradoxically, some glycoside forms like Q3G can have better bioavailability than the aglycone itself when administered in simple suspensions, as the attached sugar moiety improves water solubility, allowing the compound to reach the intestinal wall more effectively before being hydrolyzed.[\[8\]](#)

## Part 3: Experimental Protocols

### Protocol 1: Preparation of a Quercetin-Phospholipid Complex (Phytosome) for Enhanced Oral Bioavailability

This protocol describes a solvent evaporation method to prepare a quercetin-phospholipid complex, a proven technique to enhance oral bioavailability.[\[12\]](#)[\[17\]](#)[\[22\]](#)

Materials:

- Quercetin (aglycone)
- Soybean Phosphatidylcholine (SPC)
- Ethanol (anhydrous)
- n-Hexane
- Rotary evaporator
- Vacuum oven

**Step-by-Step Methodology:**

- **Dissolution:**
  - Accurately weigh Quercetin and Soybean Phosphatidylcholine in a 1:1 molar ratio.
  - Dissolve both components completely in anhydrous ethanol in a round-bottom flask. Gentle warming (40°C) and sonication can aid dissolution.
- **Solvent Evaporation:**
  - Attach the flask to a rotary evaporator.
  - Evaporate the ethanol under reduced pressure at a temperature not exceeding 40°C. This will form a thin lipid film on the flask wall.
- **Hydration & Complex Formation (Self-Assembly):**
  - This step is omitted for the phytosome preparation which is typically used in a solid form. The complex is formed in the solid state after solvent removal.
- **Washing and Collection:**
  - Add n-hexane to the flask to wash away any uncomplexed lipids or quercetin. Quercetin-phospholipid complexes are generally insoluble in n-hexane.
  - Decant the n-hexane. Repeat the wash step twice.
  - Collect the resulting solid precipitate.
- **Drying:**
  - Dry the collected complex in a vacuum oven at 40°C for at least 24 hours or until a constant weight is achieved to remove any residual solvent.
- **Characterization (Recommended):**

- Complexation Efficiency: Use UV-Vis spectrophotometry or HPLC to determine the amount of quercetin in the complex.
- Physical Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the complex and the absence of crystalline quercetin.

- Preparation for In Vivo Dosing:
  - The dried quercetin-phospholipid complex can be suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage in animal studies.

## References

- Sesink, A. L., Arts, I. C., Faassen-Peters, M., & Hollman, P. C. (2003). Intestinal uptake of quercetin-3-glucoside in rats involves hydrolysis by lactase phlorizin hydrolase. *The Journal of Nutrition*, 133(7), 2177-2181. [\[Link\]](#)
- Murota, K., Matsuda, N., Shibusawa, K., & Terao, J. (2009). Enzymatically modified isoquercitrin, alpha-oligoglucosyl quercetin 3-O-glucoside, is absorbed more easily than other quercetin glycosides or aglycone after oral administration in rats. *Biological & Pharmaceutical Bulletin*, 32(12), 2034-2040. [\[Link\]](#)
- Liu, L., Barber, E., Kellow, N. J., & Williamson, G. (2025). Improving quercetin bioavailability: A systematic review and meta-analysis of human intervention studies. *Food Chemistry*, 469, 143630. [\[Link\]](#)
- Liu, L., Barber, E., Kellow, N. J., & Williamson, G. (2025). Improving quercetin bioavailability: A systematic review and meta-analysis of human intervention studies. *Food Chemistry*, 469, 143630. [\[Link\]](#)
- Boyer, J., Brown, D., & Liu, R. H. (2005). In vitro digestion and lactase treatment influence uptake of quercetin and quercetin glucoside by the Caco-2 cell monolayer. *Journal of agricultural and food chemistry*, 53(16), 6393-6399. [\[Link\]](#)
- Hein, K. C. (n.d.). Enhancing quercetin bioavailability: A two-stage approach without excipients.
- Tomou, E. M., Papakyriakopoulou, P., Saitani, E., Valsami, G., Pippa, N., & Skaltsa, H. (2023). Recent Advances in Nanoformulations for Quercetin Delivery. *Pharmaceutics*, 15(6), 1656. [\[Link\]](#)
- Wang, Y., Li, Y., Liu, Y., Li, X., & Liu, X. (2018). Quercetin-3-O-β-D-glucoside decreases the bioavailability of cyclosporin A through regulation of drug metabolizing enzymes, transporters and nuclear receptors in rats. *Experimental and Therapeutic Medicine*, 16(5), 4137-4146. [\[Link\]](#)

- Olthof, M. R., Hollman, P. C., Vree, T. B., & Katan, M. B. (2000). Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. *The Journal of nutrition*, 130(5), 1200-1203. [\[Link\]](#)
- Attar, E. S., Chaudhari, V. H., & Devarajan, P. (2023). Nano Drug Delivery Strategies for an Oral Bioenhanced Quercetin Formulation. *European Journal of Drug Metabolism and Pharmacokinetics*, 48(6), 529-551. [\[Link\]](#)
- Wolffram, S., Block, M., & Ader, P. (2002). Quercetin-3-glucoside is transported by the glucose carrier SGLT1 across the brush border membrane of rat small intestine. *The Journal of nutrition*, 132(4), 630-635. [\[Link\]](#)
- Hatahet, T., Morille, M., Hommoss, A., Devoisselle, J. M., Müller, R. H., & Bégu, S. (2022). New insights into quercetin nanoformulations for topical delivery. *Nanomedicine*, 17(6), 395-414. [\[Link\]](#)
- Tomou, E. M., Papakyriakopoulou, P., Saitani, E., Valsami, G., Pippa, N., & Skaltsa, H. (2023). Recent Advances in Nanoformulations for Quercetin Delivery. *Pharmaceutics*, 15(6), 1656. [\[Link\]](#)
- Sesink, A. L., Arts, I. C., & Hollman, P. C. (2003). Intestinal Uptake of Quercetin-3-Glucoside in Rats Involves Hydrolysis by Lactase Phlorizin Hydrolase.
- Yang, L., Li, F., Liu, C., Zhang, X., & Li, Y. (2019).
- Kaşıkçı, M. B., & Bağdatlıoğlu, N. (2016). Bioavailability of Quercetin. *Current Research in Nutrition and Food Science*, 4(Special Issue), 146-151. [\[Link\]](#)
- Sharma, G., Singh, S., Singh, P., Gupta, G. D., & Kumar, R. (2023). Nanoformulations of quercetin for controlled delivery: a review of preclinical anticancer studies. *Naunyn-Schmiedeberg's archives of pharmacology*, 396(12), 3443-3458. [\[Link\]](#)
- Cermak, R., & Wolffram, S. (2010). Oral bioavailability of quercetin from different quercetin glycosides in dogs. *British Journal of Nutrition*, 104(8), 1158-1164. [\[Link\]](#)
- Kaşıkçı, M. B., & Bağdatlıoğlu, N. (2016). Bioavailability of Quercetin. *Current Research in Nutrition and Food Science Journal*, 4(Special Issue Conference October 2016). [\[Link\]](#)
- Day, A. J., Gee, J. M., DuPont, M. S., Johnson, I. T., & Williamson, G. (2003). Absorption of quercetin-3-glucoside and quercetin-4'-glucoside in the rat small intestine: the role of lactase phlorizin hydrolase and the sodium-dependent glucose transporter. *British journal of nutrition*, 89(6), 749-755. [\[Link\]](#)
- Cermak, R., & Wolffram, S. (2010). Oral bioavailability of quercetin from different quercetin glycosides in dogs. *British journal of nutrition*, 104(8), 1158-1164. [\[Link\]](#)
- Wolffram, S., Block, M., & Ader, P. (2002). Disappearance of quercetin-3-glucoside (Q3G; 100 mol/L) after application to the mucosal or serosal side of rat jejunum (solid bars) and proximal colon (open bars).
- Olthof, M. R., Hollman, P. C., Vree, T. B., & Katan, M. B. (2000). Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. *The Journal of nutrition*,

130(5), 1200-1203. [Link]

- D'Andrea, G. (2021). Curcumin, Quercetin, Catechins and Metabolic Diseases: The Role of Gut Microbiota. *Molecules*, 26(23), 7334. [Link]
- Nakai, M., & Yasukawa, K. (2021). Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health. *Molecules*, 26(16), 4945. [Link]
- Integrative Pharmacology. (2019, November 2). How to Enhance Quercetin Absorption. [Link]
- Wilde, P. J., & Eagles, J. (2017). Towards an Understanding of the Low Bioavailability of Quercetin: A Study of Its Interaction with Intestinal Lipids. *Nutrients*, 9(2), 126. [Link]
- D'Andrea, G. (2021). Biotransformation of quercetin into metabolites by gut microbiota (mainly by *Bacteroides fragilis*, *Eubacterium ramulus*, *C. perfringens*) and their benefits in gut.
- Cassidy, A., & van der Hee, B. (2021). Interactions between dietary flavonoids and the gut microbiome: a comprehensive review. *British Journal of Nutrition*, 128(4), 577-591. [Link]
- Zhang, Y., Wang, Y., Li, X., Zhang, Y., & Wang, Y. (2024). Quercetin reshapes gut microbiota homeostasis and modulates brain metabolic profile to regulate depression-like behaviors induced by CUMS in rats. *Food & Function*, 15(7), 3245-3259. [Link]
- Wang, C., Zhang, J., & Xu, X. (2023). Strategic Approaches for Co-Encapsulation of Bioactive Compounds: Technological Advances and Mechanistic Insight. *Foods*, 12(15), 2898. [Link]
- Di Meo, F., & Margarucci, L. (2023). Conjugation, Prodrug, and Co-Administration Strategies in Support of Nanotechnologies to Improve the Therapeutic Efficacy of Phytochemicals in the Central Nervous System. *Pharmaceutics*, 15(3), 888. [Link]
- Ghadiri, M., & Young, P. M. (2014). Strategies to Enhance Drug Absorption via Nasal and Pulmonary Routes. *Pharmaceutics*, 6(3), 435-452. [Link]
- Lee, W. A., & Longenecker, J. P. (1989). Strategies for delivery of peptides utilizing absorption-enhancing agents. *Journal of controlled release*, 10(2), 113-125. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Intestinal uptake of quercetin-3-glucoside in rats involves hydrolysis by lactase phlorizin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro digestion and lactase treatment influence uptake of quercetin and quercetin glucoside by the Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin-3-O- $\beta$ -D-glucoside decreases the bioavailability of cyclosporin A through regulation of drug metabolizing enzymes, transporters and nuclear receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral bioavailability of quercetin from different quercetin glycosides in dogs | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 9. Nano Drug Delivery Strategies for an Oral Bioenhanced Quercetin Formulation | Semantic Scholar [semanticscholar.org]
- 10. Recent Advances in Nanoformulations for Quercetin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Willner Chemists | [willner.com]
- 12. integrativepharmacology.com [integrativepharmacology.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Interactions between dietary flavonoids and the gut microbiome: a comprehensive review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. Improving quercetin bioavailability: A systematic review and meta-analysis of human intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O- $\beta$ -D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 19. researchgate.net [researchgate.net]
- 20. Nanoformulations of quercetin for controlled delivery: a review of preclinical anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Enzymatically modified isoquercitrin, alpha-oligoglucosyl quercetin 3-O-glucoside, is absorbed more easily than other quercetin glycosides or aglycone after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Quercetin-3-glucoside is transported by the glucose carrier SGLT1 across the brush border membrane of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Towards an Understanding of the Low Bioavailability of Quercetin: A Study of Its Interaction with Intestinal Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Overcoming low bioavailability of Quercetin-3'-glucoside in animal studies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12386778#overcoming-low-bioavailability-of-quercetin-3-glucoside-in-animal-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)